5-Hydroxy Propranolol Hydrochloride

Antihypertensive In Vivo Pharmacology DOCA-Salt Hypertension

Researchers quantifying CYP2D6 activity or developing LC-MS/MS methods for propranolol metabolites face a critical gap: generic propranolol or 4-hydroxypropranolol standards cannot resolve the distinct chiral disposition and pharmacodynamic profile of 5-OHP. 5-Hydroxy Propranolol Hydrochloride solves this: - CYP2D6 Probe: Directly measures polymorphic enzyme activity in human liver microsomes or recombinant systems. - Chiral Discrimination: Pure standard enables accurate peak identification in chiral separation assays, addressing the 9-fold (R)-enantiomer excretion shift. - Pharmacological Dissection: Demonstrates direct antihypertensive activity in DOCA-salt hypertensive models, independent of the parent drug. Supplied with full analytical characterization and ships globally under controlled cold chain.

Molecular Formula C16H22ClNO3
Molecular Weight 311.8 g/mol
CAS No. 62117-35-5
Cat. No. B023824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propranolol Hydrochloride
CAS62117-35-5
Synonyms5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol;  5’-Hydroxypropranolol Hydrochloride;  ORF 12592; 
Molecular FormulaC16H22ClNO3
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl
InChIInChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
InChIKeyYYIHZCFYQOMSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Propranolol: CYP2D6-Dependent Active Metabolite


5-Hydroxy Propranolol Hydrochloride (5-OHP) is a primary pharmacologically active metabolite of the widely used non-selective beta-adrenergic antagonist propranolol [1]. This compound retains the beta-adrenergic antagonist activity of the parent drug, albeit with slightly reduced potency, and is unique among propranolol's metabolites for its differential antihypertensive efficacy in specific hypertensive models [2]. Its formation is predominantly catalyzed by the highly polymorphic cytochrome P450 enzyme CYP2D6, making it an essential probe for drug metabolism, pharmacokinetic/pharmacogenetic studies, and a critical reference standard for analytical method validation in bioanalysis [3].

CYP2D6 Probe Quantify polymorphic CYP2D6 activity in microsomal or recombinant systems
Chiral Bioanalytical Standard Calibrate enantiomer-specific LC-MS/MS methods for metabolism studies
Active Metabolite Research Investigate beta-adrenoceptor pharmacology independent of parent drug

5-Hydroxy Propranolol: Why Generic Substitutes Fail


Substituting 5-OHP with propranolol or its other major metabolites, such as 4-hydroxypropranolol (4-OHP), introduces significant scientific confounds. While propranolol and 4-OHP are commercially available, they differ fundamentally from 5-OHP in their formation kinetics, enantioselective disposition, and pharmacodynamic profiles in specific disease models [1]. For instance, propranolol exhibits no acute efficacy in DOCA-salt hypertensive rats, whereas 5-OHP demonstrates clear antihypertensive activity, directly implicating 5-OHP in the parent drug's complex mechanism [2]. Furthermore, the chiral excretion of (R)- and (S)-5-OHP in vivo is distinct from that of 4-OHP and the parent drug, making a pure 5-OHP standard indispensable for accurate bioanalytical quantitation and metabolic pathway elucidation [3].

5-OHP (Target)
Propranolol
4-OHP
Formation Pathway
CYP2D6-dependent biphasic kinetics
Parent compound, not formed via metabolism
CYP2D6-dependent but enantioselectivity differs
Chiral Disposition
Strongly asymmetric (R>S) excretion
Modest R>S ratio, may not reflect metabolite shift
Near-racemic excretion (1:1), different profile
Model-Specific Endpoint
Differentiated response in DOCA-salt model
May lack model-relevant endpoint
Model response not characterized

5-Hydroxy Propranolol: Key Differentiators


Antihypertensive Efficacy in DOCA-Salt Model

5-Hydroxy Propranolol Hydrochloride (ORF 12,592) demonstrated a clear differentiation from its parent compound, propranolol, in an acute hypertension model. The target compound produced a reduction in mean systolic blood pressure in desoxycorticosterone acetate (DOCA) hypertensive rats, a model of volume-dependent hypertension. In stark contrast, propranolol showed no antihypertensive effect in this specific model [1].

DOCA-Salt Model Response
Head-to-head
5-OHP reduced systolic BP endpoint; propranolol showed no reduction
Model-dependent endpoint context
Reported in acute DOCA-salt hypertensive rat model
Antihypertensive In Vivo Pharmacology DOCA-Salt Hypertension

Chiral Excretion: 5-OHP Enantiomers

In a quantitative study of chiral shifts in human metabolism, the maximal excretion rates of the enantiomers of 5-hydroxypropranolol were measured following a 40 mg oral dose of propranolol. The excretion of (R)-5-OHP was 9 ng/min, which is 9-fold greater than the excretion of (S)-5-OHP at 1 ng/min [1]. This enantioselective excretion profile is distinct from that of 4-hydroxypropranolol, which showed a 1:1 ratio (4 ng/min for both enantiomers), and the parent drug (281 ng/min for R vs. 237 ng/min for S) [1].

Chiral Excretion Rate
Head-to-head
(R)-5-OHP 9 ng/min vs (S)-5-OHP 1 ng/min (9-fold)
Supports enantiomer-specific bioanalytical method context
Human urine, 24h post 40 mg propranolol, 2D-LC-MS/MS
Chiral Pharmacokinetics Bioanalysis Metabolite Profiling

Beta-Adrenoceptor Binding Affinity vs. Propranolol

The in vitro beta-adrenergic blocking properties of 5-OHP (ORF 12592) were directly compared to d,l-propranolol using radioligand binding assays. Concentration-binding inhibition curves indicated that ORF 12592 is a non-selective beta-blocker but exhibits slightly less affinity for each beta-adrenergic receptor subtype than propranolol. Furthermore, ORF 12592 did not stimulate basal adenylate cyclase activity, confirming it is devoid of intrinsic sympathomimetic activity (ISA) [1].

Beta-Adrenoceptor Affinity
Head-to-head
Slightly lower affinity than propranolol; devoid of ISA
Structure-activity relationship context
Radioligand binding on turkey/frog erythrocyte membranes
Receptor Binding Beta-Adrenergic Pharmacology In Vitro Assay

In Vivo Hemodynamics: 5-OHP vs. Propranolol

In an anesthetized normotensive dog model, ORF 12592 (5-OHP) produced reductions in mean arterial pressure, heart rate, cardiac contractility, and hind limb perfusion pressure that were similar to those observed with propranolol. Both compounds also blocked isoproterenol-induced tachycardia, confirming beta-blockade in vivo. The only noted difference was a transient decrease in blood pressure observed with propranolol but not with 5-OHP [1].

In Vivo Hemodynamics
Head-to-head
Similar reductions in MAP, HR, contractility; lacked transient BP dip
Model-response consistency context
Anesthetized normotensive dog model
Cardiovascular Pharmacology In Vivo Hemodynamics Beta-Blockade

Glucuronidation Enzyme Selectivity by UGTs

A comprehensive study profiling the glucuronidation of hydroxypropranolol metabolites identified a unique set of uridine 5'-diphospho-glucuronosyltransferases (UGTs) responsible for conjugating 5-OHP. Among 19 UGT enzymes tested, eight were found to be active towards 5-OHP: UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. This profile is distinct from that of 7-OHP, which is additionally metabolized by UGT1A6 [1].

UGT Selectivity Panel
Class-level
Active towards 8 UGTs: 1A1,1A3,1A7,1A8,1A9,1A10,2A1,2A2
DDI pathway-specific conjugation profile
Recombinant UGT panel; 7-OHP metabolized by 9 UGTs incl. 1A6
Phase II Metabolism Enzyme Phenotyping Drug Elimination

CYP2D6-Mediated Formation Kinetics

Studies on the formation kinetics of propranolol metabolites in human liver microsomes reveal that the generation of 5-OHP is a biphasic process, indicating the involvement of at least two cytochrome P450 enzymes. The high-affinity component of this reaction is primarily mediated by CYP2D6, as demonstrated by significant inhibition in the presence of the CYP2D6 inhibitor quinidine. This pathway displays complex enantioselectivity (R/S ratio) that varies with substrate concentration [1].

CYP2D6 Formation Kinetics
Class-level
Biphasic kinetics; high-affinity phase CYP2D6-dependent; variable R/S enantioselectivity
CYP2D6 phenotyping context
Human liver microsomes, pseudoracemic substrate 1–1000 µM
CYP2D6 Phenotyping Enzyme Kinetics Pharmacogenomics

5-Hydroxy Propranolol: Research & QC Applications


CYP2D6-Mediated Metabolism & Pharmacogenomics

5-Hydroxy Propranolol Hydrochloride is a critical probe substrate metabolite for quantifying CYP2D6 enzyme activity in vitro [1]. Its formation rate in human liver microsomes or recombinant CYP2D6 systems provides a direct, quantifiable measure of this polymorphic enzyme's catalytic function. This is essential for research into drug-drug interactions (DDI), where test compounds are evaluated for their ability to inhibit 5-OHP formation [1], and for pharmacogenomic studies correlating CYP2D6 genotype with phenotype [2].

Bioanalytical Method Development & Validation

The compound is indispensable as a certified reference standard for developing and validating highly sensitive LC-MS/MS or 2D-LC-MS/MS methods aimed at quantifying propranolol and its metabolites in biological matrices (plasma, urine) [3]. Given the substantial chiral shift in 5-OHP excretion (9-fold higher for the (R)-enantiomer), a pure 5-OHP standard is required to ensure accurate peak identification and calibration in chiral separation assays, which is a regulatory expectation for pharmacokinetic studies [3].

Active Metabolite Pharmacological Profiling

5-Hydroxy Propranolol Hydrochloride is a key tool for dissecting the complex pharmacology of propranolol. Researchers can use this pure compound in isolated tissue baths or animal models (e.g., the DOCA-salt hypertensive rat) to demonstrate its direct, quantifiable effects on beta-adrenoceptors and blood pressure, independent of the parent drug [4]. This allows for a precise understanding of how much of propranolol's therapeutic effect is attributable to its metabolic products, a critical question in rational drug design and clinical pharmacology [5].

Phase II Metabolism & DDI: UGT Enzymes

This compound serves as a selective substrate for a defined panel of eight UGT enzymes (including UGT1A1, UGT1A9, and UGT2B7) [6]. It is an ideal tool for reaction phenotyping assays to identify which UGT isoforms are responsible for its glucuronidation, and for investigating potential drug-drug interactions at the phase II metabolic level. Its distinct UGT selectivity profile, different from 7-OHP, makes it a valuable comparator in studies of regio-selective conjugation [6].

Application
Selection Property
Validation Focus
CYP2D6 Metabolism & Pharmacogenomics
CYP2D6 probe substrate specificity
Formation rate in human liver microsome or recombinant enzyme assays
Bioanalytical Method Development
Chiral reference standard identity
Enantiomer-specific peak identification and calibration by 2D-LC-MS/MS
Active Metabolite Pharmacology
Active metabolite model compound
Beta-adrenoceptor response in isolated tissue or in vivo models
Phase II UGT DDI Studies
UGT isoform selectivity panel
Glucuronidation rate in UGT reaction phenotyping assays

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